molecular formula C23H26N2O3 B1164540 CUMYL-PICA N-pentanoic acid metabolite

CUMYL-PICA N-pentanoic acid metabolite

Cat. No.: B1164540
M. Wt: 378.5 g/mol
InChI Key: PAIZLLVUTPSHRQ-UHFFFAOYSA-N
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Description

CUMYL-PICA N-pentanoic acid metabolite is an analytical reference standard categorized as a synthetic cannabinoid. It is a presumptive metabolite of CUMYL-PICA and 5-fluoro CUMYL-PICA . The physiological and toxicological properties of this compound are not well known .

Preparation Methods

The preparation of CUMYL-PICA N-pentanoic acid metabolite involves synthetic routes that typically include the reaction of CUMYL-PICA with specific reagents to form the N-pentanoic acid metabolite. The exact synthetic routes and reaction conditions are not widely documented in the literature. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CUMYL-PICA N-pentanoic acid metabolite undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

CUMYL-PICA N-pentanoic acid metabolite is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. This compound is also used in mass spectrometry applications to study the metabolism and pharmacokinetics of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of CUMYL-PICA N-pentanoic acid metabolite is not well understood. As a metabolite of synthetic cannabinoids, it is presumed to interact with cannabinoid receptors in the body, particularly the cannabinoid receptor 1 (CB1). The exact molecular targets and pathways involved in its effects are still under investigation .

Comparison with Similar Compounds

CUMYL-PICA N-pentanoic acid metabolite is similar to other synthetic cannabinoid metabolites such as:

  • 5-fluoro CUMYL-PICA N-pentanoic acid metabolite
  • CUMYL-PICA
  • 5-fluoro CUMYL-PICA These compounds share similar structures and metabolic pathways. CUMYL-PICA N-pentanoic acid metabolite is unique in its specific chemical structure and the resulting metabolic profile .

If you have any more questions or need further details, feel free to ask!

Biological Activity

CUMYL-PICA N-pentanoic acid metabolite is a synthetic cannabinoid that has garnered attention due to its complex metabolic pathways and biological activities. This article delves into the biological activity of this compound, examining its metabolism, pharmacological effects, and implications for drug testing and safety.

Overview of CUMYL-PICA

CUMYL-PICA, a synthetic cannabinoid receptor agonist, is part of a broader class of new psychoactive substances (NPS) that mimic the effects of cannabis. The N-pentanoic acid metabolite is one of its significant metabolites, which is produced during the metabolic breakdown of the parent compound in the human body. Understanding its biological activity is crucial for assessing its potential effects and risks associated with use.

Metabolism and Pharmacokinetics

CUMYL-PICA undergoes extensive phase I metabolism primarily in the liver, where cytochrome P450 enzymes play a critical role. Key metabolic reactions include:

  • Hydroxylation : Introduction of hydroxyl groups, leading to various mono- and di-hydroxylated metabolites.
  • N-dealkylation : Removal of alkyl groups, which alters the compound's potency and activity.
  • Beta-oxidation : Conversion of the pentyl side chain to a propionic acid metabolite.

Recent studies have identified multiple metabolites in human urine, with significant findings summarized in Table 1.

Metabolite Type Abundance
M20Mono-hydroxylatedHigh
M09CarbonylatedHigh
Propionic acidBeta-oxidation productMost abundant

Biological Activity

The biological activity of CUMYL-PICA and its N-pentanoic acid metabolite primarily involves interaction with cannabinoid receptors, specifically CB1 and CB2. Research indicates that:

  • CB1 Receptor Activation : The N-pentanoic acid metabolite exhibits moderate activation at the CB1 receptor, which is associated with psychoactive effects.
  • CB2 Receptor Activation : It shows significant activation at the CB2 receptor (approximately 43.5% potency), suggesting potential anti-inflammatory properties.

Case Studies

  • Case Study on Human Metabolism :
    A study involving urine samples from users identified that CUMYL-PICA was extensively metabolized, leading to the presence of multiple metabolites. The most abundant was the propionic acid metabolite, which was detected consistently across samples .
  • In Vitro Studies :
    In vitro experiments using human liver microsomes demonstrated that CUMYL-PICA undergoes rapid metabolism, with a significant reduction in parent compound concentration over time. This highlights the efficiency of human metabolic pathways in processing synthetic cannabinoids .

Implications for Drug Testing

Given the extensive metabolism of CUMYL-PICA and its metabolites, implications for drug testing are profound:

  • Detection Challenges : The presence of common metabolites like propionic acid complicates differentiation between various synthetic cannabinoids in urine tests.
  • Need for Targeted Testing : Specific markers such as M20 and M09 may serve as sensitive indicators for confirming CUMYL-PICA use .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

5-[3-(2-phenylpropan-2-ylcarbamoyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C23H26N2O3/c1-23(2,17-10-4-3-5-11-17)24-22(28)19-16-25(15-9-8-14-21(26)27)20-13-7-6-12-18(19)20/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,28)(H,26,27)

InChI Key

PAIZLLVUTPSHRQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

Synonyms

​CUMYL-PICA N-(5-carboxypentyl) metabolite; 5-fluoro CUMYL-PICA N-(5-carboxypentyl) metabolite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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